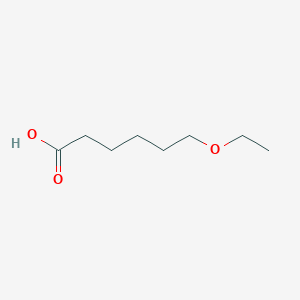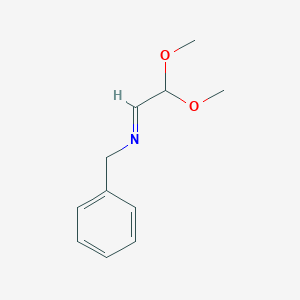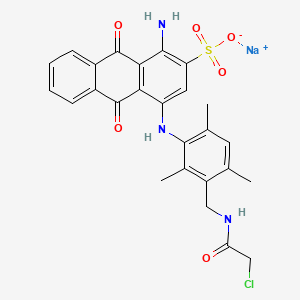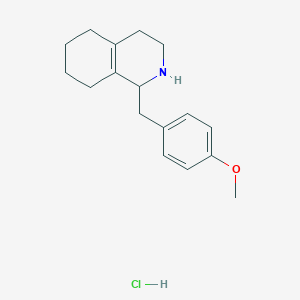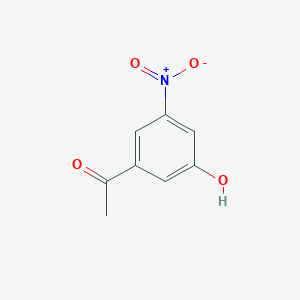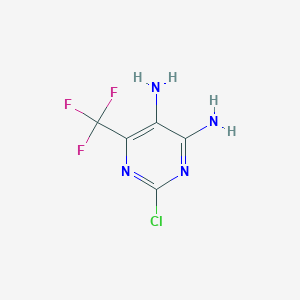
2-Chloro-6-(trifluoromethyl)pyrimidine-4,5-diamine
Vue d'ensemble
Description
2-Chloro-6-(trifluoromethyl)pyrimidine-4,5-diamine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3 This compound is characterized by the presence of a chlorine atom at position 2, a trifluoromethyl group at position 6, and amino groups at positions 4 and 5
Mécanisme D'action
Target of Action
Pyrimidines are known to play a crucial role in various biological activities, including antibacterial and antimicrobial activities .
Mode of Action
The mode of action of 2-Chloro-6-(trifluoromethyl)pyrimidine-4,5-diamine involves nucleophilic attack on pyrimidines using organolithium reagents. This reaction is highly regioselective, favoring the formation of C-4 substituted products . The introduction of a hydrophobic side chain using organolithium reagents is reported, and the reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .
Pharmacokinetics
The physicochemical properties such as boiling point, melting point, and density of the compound can be found . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
Given the compound’s structural similarity to other pyrimidines, it may exhibit similar biological activities, including antibacterial and antimicrobial effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-(trifluoromethyl)pyrimidine-4,5-diamine typically involves the following steps:
Starting Material: The synthesis often begins with commercially available 2,4,6-trichloropyrimidine.
Substitution Reaction: The chlorine atoms at positions 4 and 5 are replaced with amino groups through nucleophilic substitution reactions using ammonia or amines under controlled conditions.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced at position 6 using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a base.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Types of Reactions:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions at the chlorine atom, leading to the formation of various derivatives.
Oxidation and Reduction: The amino groups can participate in oxidation and reduction reactions, forming different oxidation states and derivatives.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, forming complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as ammonia, primary amines, and secondary amines are commonly used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products:
Substituted Pyrimidines: Various substituted pyrimidines are formed depending on the nucleophile used.
Oxidized and Reduced Derivatives: Different oxidation states of the compound can be achieved through oxidation and reduction reactions.
Applications De Recherche Scientifique
2-Chloro-6-(trifluoromethyl)pyrimidine-4,5-diamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial activities.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with unique properties.
Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and cellular pathways.
Chemical Synthesis: The compound is a valuable intermediate in the synthesis of various organic molecules, including agrochemicals and dyes.
Comparaison Avec Des Composés Similaires
2-Chloro-6-(trifluoromethyl)pyridine: Similar structure but lacks the amino groups at positions 4 and 5.
2-Chloro-4-(trifluoromethyl)pyrimidine: Similar structure but with the trifluoromethyl group at position 4.
2-Chloro-5-(trifluoromethyl)pyrimidine: Similar structure but with the trifluoromethyl group at position 5.
Uniqueness: 2-Chloro-6-(trifluoromethyl)pyrimidine-4,5-diamine is unique due to the presence of both amino groups and the trifluoromethyl group, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile chemical modifications and enhances the compound’s potential in various applications.
Propriétés
IUPAC Name |
2-chloro-6-(trifluoromethyl)pyrimidine-4,5-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClF3N4/c6-4-12-2(5(7,8)9)1(10)3(11)13-4/h10H2,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQHUGOEOGTPAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1N)Cl)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClF3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50288639 | |
| Record name | 2-chloro-6-(trifluoromethyl)pyrimidine-4,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50288639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
708-46-3 | |
| Record name | 4,5-Pyrimidinediamine, 2-chloro-6-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=708-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 57026 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000708463 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC57026 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57026 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chloro-6-(trifluoromethyl)pyrimidine-4,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50288639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


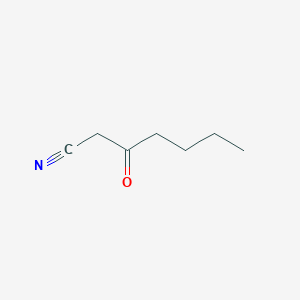
![3,3-Bis(bromomethyl)-3,4-dihydro-2h-thieno[3,4-b][1,4]dioxepine](/img/structure/B3056285.png)

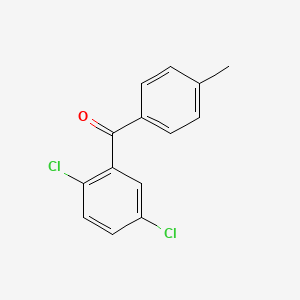
![6-Bromo-7-methyl-1,4-dioxaspiro[4.4]non-6-ene](/img/structure/B3056290.png)
